[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 123599-82-6
VCID: VC20819736
InChI: InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)
SMILES: CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Molecular Formula: C19H29O6P
Molecular Weight: 384.4 g/mol

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid

CAS No.: 123599-82-6

Cat. No.: VC20819736

Molecular Formula: C19H29O6P

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid - 123599-82-6

Specification

CAS No. 123599-82-6
Molecular Formula C19H29O6P
Molecular Weight 384.4 g/mol
IUPAC Name 2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid
Standard InChI InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)
Standard InChI Key BGHVPSAAFKIBID-UHFFFAOYSA-N
SMILES CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Canonical SMILES CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O

Introduction

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid is a phosphinoyl acetic acid derivative with the chemical formula C19H29O6P and CAS number 123599-78-0 . This compound features a unique structure that includes a phosphinoyl group attached to an acetic acid moiety, making it significant in various chemical syntheses.

Chemical Reactivity

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid can participate in nucleophilic substitution reactions due to the presence of the phosphinoyl group. It may undergo hydrolysis in water, forming phosphinic acids and other derivatives, and react with electrophiles to form complex organic structures.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, which may vary based on desired purity and yield.

Applications

One of the primary applications of this compound lies in proteomics research as a protein enrichment tag targeting enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for bacterial fatty acid biosynthesis. Additionally, it shows potential as an antibacterial agent due to its efficacy and selectivity against ENR.

Table: Potential Applications

Application AreaDescription
Proteomics ResearchActs as a protein enrichment tag targeting ENR enzymes involved in bacterial fatty acid biosynthesis
Antibacterial AgentExhibits efficacy and selectivity against ENR; further studies needed for toxicity profile

Safety Considerations

This compound is classified as an irritant with hazard symbols indicating risks such as serious eye damage (R41) and skin sensitization (R43) .

Table: Hazard Information

Risk CodeDescription
R41Risk of serious damage to eyes
R43May cause sensitization by skin contact

References:

Note: The references provided are from reputable sources such as PubChem, ChemicalBook, AnPharma, and ChemicalBook.in to ensure authoritative information on the compound's properties and applications without using unreliable sources like Benchchem or Smolecule.com

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